molecular formula C16H20ClNO2 B12422832 Givinostat impurity 1-d10 (hydrochloride)

Givinostat impurity 1-d10 (hydrochloride)

Cat. No.: B12422832
M. Wt: 303.85 g/mol
InChI Key: VRAJCTMYLKCSRB-MFMGRUKYSA-N
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Description

Givinostat impurity 1-d10 (hydrochloride) is a deuterium-labeled derivative of Givinostat impurity 1 hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the development and quantitation of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Givinostat impurity 1-d10 (hydrochloride) involves the incorporation of deuterium into the parent compound, Givinostat impurity 1 hydrochloride. The process typically includes the following steps:

    Deuterium Exchange Reaction: The hydrogen atoms in Givinostat impurity 1 hydrochloride are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.

    Purification: The resulting compound is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.

Industrial Production Methods

Industrial production of Givinostat impurity 1-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Givinostat impurity 1-d10 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The deuterium atoms can be replaced with other substituents through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Givinostat impurity 1-d10 (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of Givinostat impurity 1-d10 (hydrochloride) involves its role as a deuterium-labeled compound. Deuterium incorporation can affect the pharmacokinetics and metabolism of the parent compound. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Givinostat impurity 1 hydrochloride: The parent compound without deuterium incorporation.

    Other Deuterium-Labeled Compounds: Similar compounds with deuterium incorporation, such as deuterium-labeled metabolites of other drugs.

Uniqueness

Givinostat impurity 1-d10 (hydrochloride) is unique due to its deuterium incorporation, which can significantly affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in drug development and metabolic studies .

Properties

Molecular Formula

C16H20ClNO2

Molecular Weight

303.85 g/mol

IUPAC Name

6-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]naphthalene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H19NO2.ClH/c1-3-17(4-2)11-12-5-6-14-10-15(16(18)19)8-7-13(14)9-12;/h5-10H,3-4,11H2,1-2H3,(H,18,19);1H/i1D3,2D3,3D2,4D2;

InChI Key

VRAJCTMYLKCSRB-MFMGRUKYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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